molecular formula C7H7BrN4 B2527836 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine CAS No. 2007915-41-3

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine

Cat. No.: B2527836
CAS No.: 2007915-41-3
M. Wt: 227.065
InChI Key: DQQIIPYLPFRMFP-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 1st position, and an amine group at the 3rd position of the pyrazolo[4,3-b]pyridine core. Pyrazolopyridines are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of kinase inhibitors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester or diketone.

    Cyclization with Pyridine: The pyrazole intermediate is then cyclized with a pyridine derivative to form the pyrazolopyridine core.

    Bromination: The bromination of the pyrazolopyridine core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Methylation: The methylation of the nitrogen atom at the 1st position is carried out using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine involves its interaction with molecular targets such as kinases. The compound binds to the active site of kinases, inhibiting their activity and thereby blocking downstream signaling pathways. This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular targets include tropomyosin receptor kinases (TRKs), which are involved in various cancers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain kinases. The presence of the bromine atom enhances its reactivity and allows for further functionalization, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

6-bromo-1-methylpyrazolo[4,3-b]pyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-12-5-2-4(8)3-10-6(5)7(9)11-12/h2-3H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQIIPYLPFRMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)N)N=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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